molecular formula C12H10N2 B11909941 1-Aminonaphthalene-3-acetonitrile

1-Aminonaphthalene-3-acetonitrile

Katalognummer: B11909941
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: JVCUZVUAZMDIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminonaphthalene-3-acetonitrile is an organic compound belonging to the naphthalene derivatives family It is characterized by the presence of an amino group at the first position and an acetonitrile group at the third position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aminonaphthalene-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to specific positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Aminonaphthalene-3-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-aminonaphthalene-3-acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

    1-Aminonaphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.

    3-Aminonaphthalene: The amino group is positioned differently, affecting its reactivity and applications.

    1-Naphthylamine: Similar structure but without the acetonitrile group, leading to different chemical properties.

Uniqueness: 1-Aminonaphthalene-3-acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(4-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-9-7-10-3-1-2-4-11(10)12(14)8-9/h1-4,7-8H,5,14H2

InChI-Schlüssel

JVCUZVUAZMDIOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.